

Phosphoramidon Disodium Salt: A Technical Guide for the Study of Metalloproteases

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Compound of Interest

Compound Name: *Phosphoramidon Disodium*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon disodium salt is a microbial metabolite that has become an invaluable tool for researchers studying metalloproteases.[1] As a potent and specific inhibitor of a range of zinc-dependent endopeptidases, it has significantly contributed to our understanding of the physiological and pathological roles of these enzymes. This technical guide provides an in-depth overview of **phosphoramidon disodium** salt, including its mechanism of action, inhibitory profile, and detailed protocols for its use in experimental settings. Furthermore, it illustrates key concepts and pathways using standardized diagrams to facilitate comprehension and application in research and drug development.

Introduction to Phosphoramidon Disodium Salt

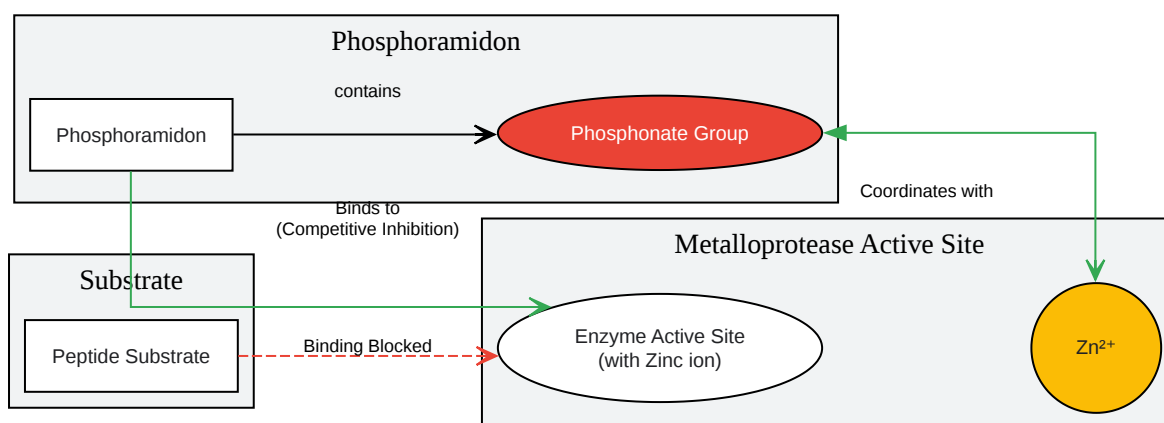
Phosphoramidon, originally isolated from *Streptomyces tanashiensis*, is a potent, competitive, and transition-state analog inhibitor of several important metalloproteases.[1][2] Its disodium salt form offers enhanced solubility and stability, making it suitable for a wide range of in vitro and in vivo applications. The primary targets of phosphoramidon include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE).[3][4] Its ability to selectively inhibit these enzymes has made it a cornerstone in studies related to cardiovascular regulation, neurobiology, and cancer progression.

Chemical Structure:

- Molecular Formula: $C_{23}H_{32}N_3Na_2O_{10}P$
- Molecular Weight: 587.47 g/mol

Mechanism of Action

Phosphoramidon functions as a transition-state analog inhibitor. Its phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by zinc metalloproteases. The inhibitor binds tightly to the active site of the enzyme, with the phosphonate group coordinating with the essential zinc ion, thereby blocking substrate access and preventing catalysis.



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Mechanism of Phosphoramidon Inhibition.

Quantitative Inhibitory Profile

Phosphoramidon exhibits varying affinities for different metalloproteases. The following table summarizes its inhibitory constants (IC_{50} and K_i) against key enzymes.

Enzyme Target	Common Name/Abbreviation	IC ₅₀	K _i	References
Neprilysin	NEP, Neutral Endopeptidase, CD10	34 nM	2 nM	
Endothelin-Converting Enzyme-1	ECE-1	3.5 µM	~1 µM	
Thermolysin	-	-	9.1 nM	
Angiotensin-Converting Enzyme	ACE	78 µM	-	
ZMPSTE24	-	7.6 - 10.5 µM	-	

Experimental Protocols

In Vitro Metalloprotease Inhibition Assay using a Fluorogenic Substrate

This protocol describes a general method for determining the inhibitory activity of phosphoramidon against a purified metalloprotease using a continuous fluorogenic assay.

Materials:

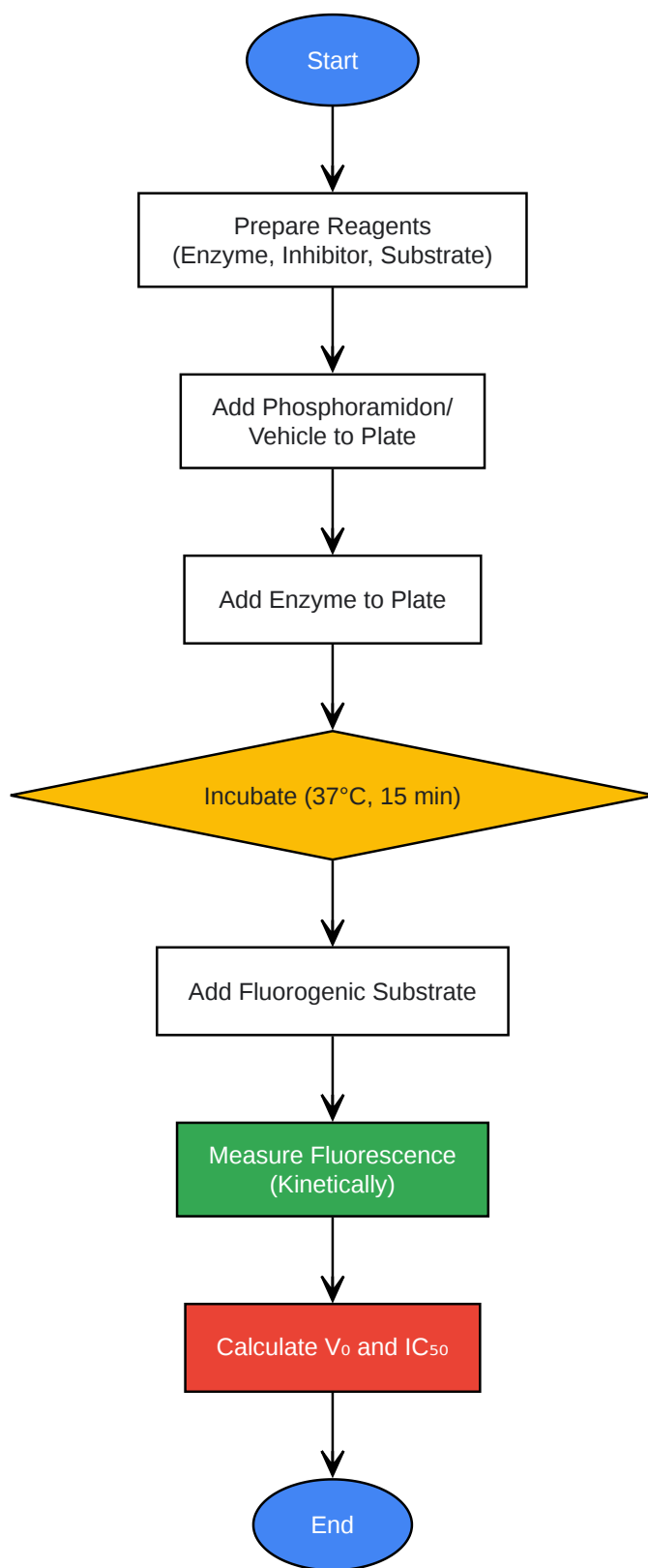
- Purified metalloprotease (e.g., recombinant human Neprilysin)
- **Phosphoramidon disodium** salt
- Fluorogenic peptide substrate specific for the target enzyme
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl, 5 µM ZnCl₂)
- 96-well black microplate

- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Dissolve phosphoramidon in assay buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.
 - Dilute the fluorogenic substrate in assay buffer to the desired working concentration (typically at or below the K_m value).
 - Dilute the metalloprotease in assay buffer to a working concentration that yields a linear rate of substrate cleavage over the desired time course.
- Assay Setup:
 - To the wells of the 96-well plate, add 50 μ L of the various concentrations of phosphoramidon or vehicle control (assay buffer).
 - Add 25 μ L of the diluted enzyme solution to each well.
 - Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
- Initiate Reaction and Measure Fluorescence:
 - Initiate the enzymatic reaction by adding 25 μ L of the fluorogenic substrate solution to each well.
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
 - Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
- Data Analysis:

- Calculate the initial reaction velocity (V_0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC_{50} value by fitting the data to a dose-response curve.



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Workflow for In Vitro Inhibition Assay.

Cell-Based Metalloprotease Activity Assay

This protocol outlines a method to assess the effect of phosphoramidon on metalloprotease activity in a cellular context.

Materials:

- Adherent cells expressing the target metalloprotease
- Cell culture medium and supplements
- **Phosphoramidon disodium** salt
- Fluorogenic, cell-permeable metalloprotease substrate
- Phosphate-buffered saline (PBS)
- Live-cell imaging system or fluorescence microscope
- 96-well, clear-bottom, black-walled cell culture plates

Procedure:

- Cell Culture and Seeding:
 - Culture cells under standard conditions.
 - Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Inhibitor Treatment:
 - Prepare various concentrations of phosphoramidon in cell culture medium.
 - Remove the existing medium from the cells and replace it with the medium containing the different concentrations of phosphoramidon or a vehicle control.
 - Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

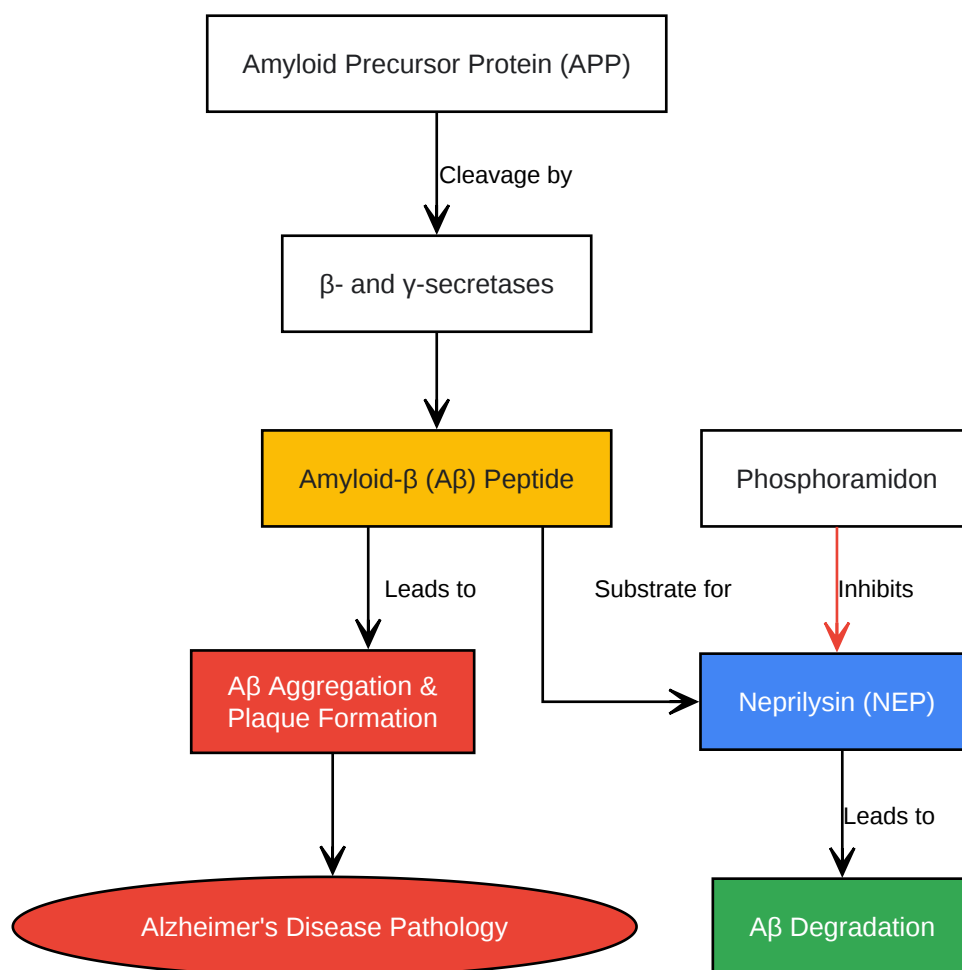
- Substrate Loading and Imaging:
 - Prepare the cell-permeable fluorogenic substrate in an appropriate buffer (e.g., Hanks' Balanced Salt Solution).
 - Wash the cells once with warm PBS.
 - Add the substrate solution to each well.
 - Immediately begin imaging using a live-cell imaging system or fluorescence microscope equipped with the appropriate filter sets.
- Data Acquisition and Analysis:
 - Acquire images at regular intervals to monitor the increase in fluorescence within the cells.
 - Quantify the fluorescence intensity per cell or per well over time.
 - Compare the rate of fluorescence increase in phosphoramidon-treated cells to the control to determine the extent of inhibition.

Signaling Pathways and Applications

Phosphoramidon's inhibitory activity on specific metalloproteases has been instrumental in elucidating their roles in various signaling pathways.

Neprilysin and Amyloid- β Degradation in Alzheimer's Disease

Neprilysin is a key enzyme in the degradation of amyloid- β (A β) peptides in the brain. A reduction in NEP activity is associated with the accumulation of A β plaques, a hallmark of Alzheimer's disease. Phosphoramidon is used to inhibit NEP in research models to study the mechanisms of A β clearance and to test potential therapeutic strategies aimed at enhancing NEP activity.

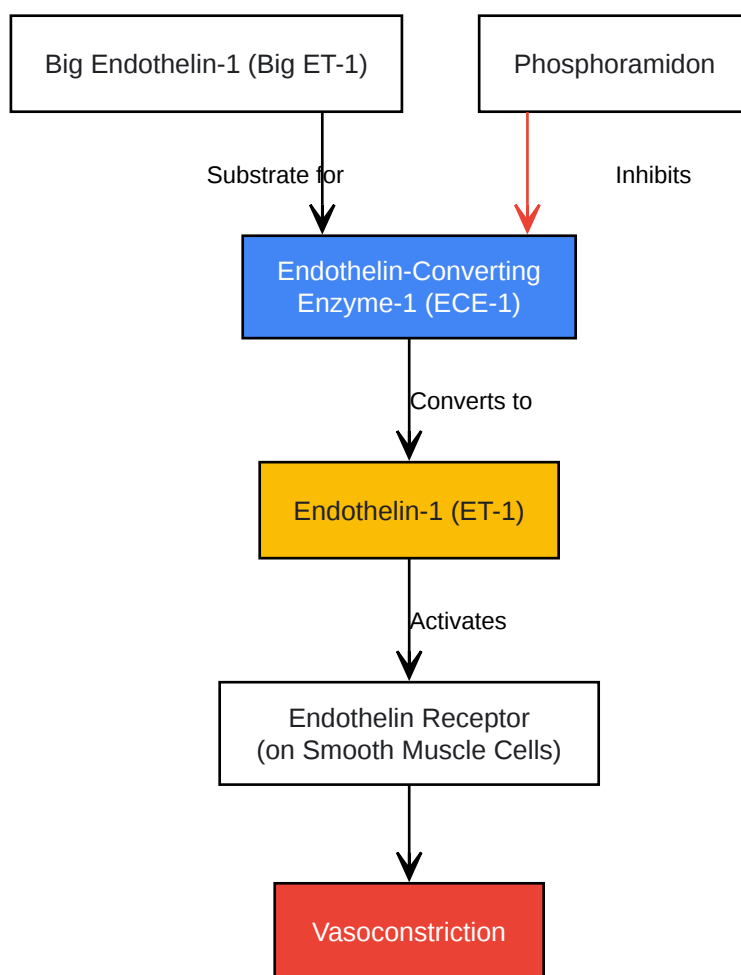


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Role of Neprilysin in Aβ Degradation.

Endothelin-Converting Enzyme and Vasoconstriction

ECE-1 is responsible for the final step in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1), from its precursor, big ET-1. By inhibiting ECE-1, phosphoramidon prevents the formation of active ET-1, leading to a reduction in vasoconstriction. This has made phosphoramidon a valuable tool for studying the endothelin system in cardiovascular diseases such as hypertension.



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ECE-1 in the Endothelin Signaling Pathway.

Conclusion

Phosphoramidon disodium salt remains a critical research tool for the study of metalloproteases. Its well-characterized inhibitory profile against key enzymes like neprilysin and endothelin-converting enzyme allows for the precise dissection of their roles in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of phosphoramidon in the laboratory, ultimately contributing to advancements in our understanding of metalloprotease biology and the development of novel therapeutics.

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